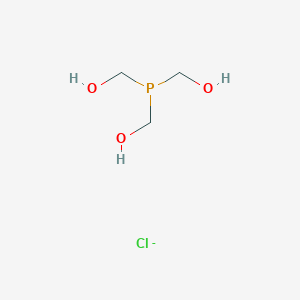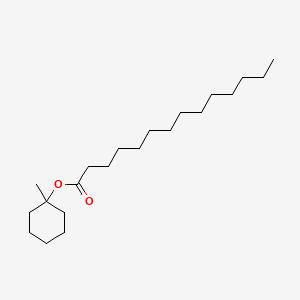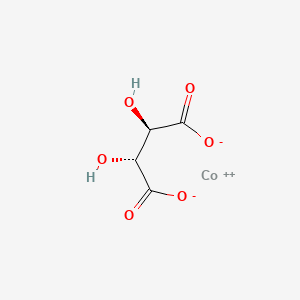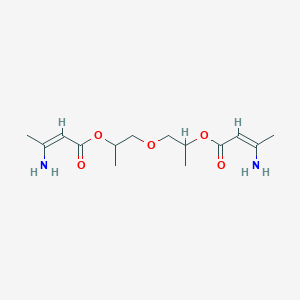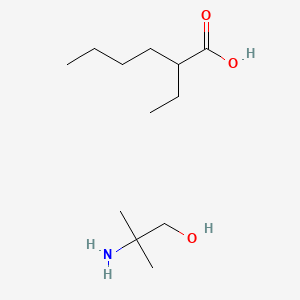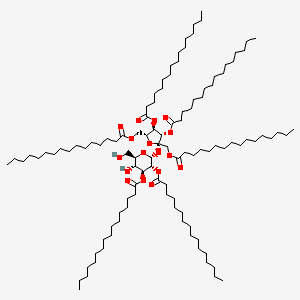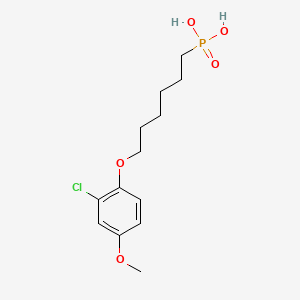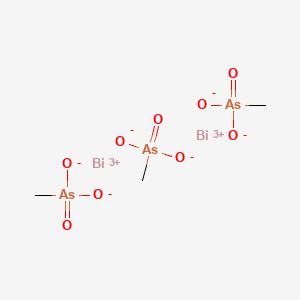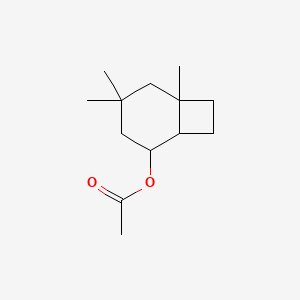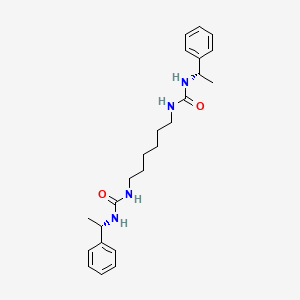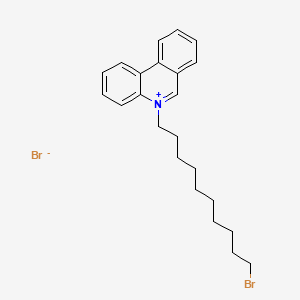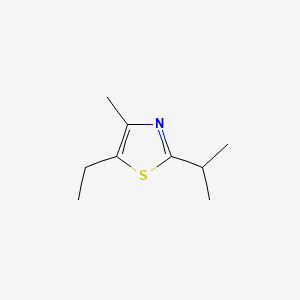
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules .
Méthodes De Préparation
The synthesis of thiazole derivatives typically involves cyclization reactions. One common method for preparing thiazole compounds is the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as KOH . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters using DBU/EtOH . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions often occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Thiazoles are used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- involves its interaction with biological targets. Thiazole rings can activate or inhibit biochemical pathways by binding to enzymes or receptors . The aromaticity of the thiazole ring allows it to participate in various molecular interactions, influencing the activity of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thiazole, 4-methyl-2-(1-methylethyl)-: This compound has a similar structure but differs in the position of the ethyl group.
Thiazole, 4-ethyl-2-methyl-: Another similar compound with variations in the substitution pattern.
The uniqueness of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
53498-31-0 |
|---|---|
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
5-ethyl-4-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3 |
Clé InChI |
AYEGWZGUAQDVNB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



